Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No. 207853-60-9)
Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzamide (CAS No. 207853-60-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and agrochemical research. The electron-withdrawing nature of these substituents can significantly influence the acidity, basicity, and metabolic stability of derivative compounds, making this molecule a valuable scaffold for the design of novel therapeutic agents and pesticides. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its potential applications based on the biological activities of structurally related compounds.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2-Fluoro-3-(trifluoromethyl)benzamide is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 207853-60-9 | [1] |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.12 g/mol | [1] |
| Melting Point | 93 - 97 °C | [1][2] |
| Boiling Point | 211 °C | [3] |
| Density | 1.420 g/cm³ | [3] |
| Appearance | Solid | [2] |
Synthesis
Experimental Protocol: Amidation of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
This protocol describes a general method for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide from its corresponding acyl chloride.
Materials:
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2-Fluoro-3-(trifluoromethyl)benzoyl chloride
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Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like dioxane)
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Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
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Ammonia Addition: Slowly add a solution of ammonia (approximately 2.0-3.0 eq) to the stirred solution of the acyl chloride via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-Fluoro-3-(trifluoromethyl)benzamide.
Synthesis Workflow Diagram
Caption: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide.
Potential Applications and Biological Relevance
While specific biological data for 2-Fluoro-3-(trifluoromethyl)benzamide is limited in publicly available literature, the benzamide moiety, particularly when substituted with fluorine and trifluoromethyl groups, is a prevalent feature in many biologically active compounds.
Derivatives of fluorinated and trifluoromethyl-substituted benzamides have been investigated for a range of therapeutic applications, including:
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Antimicrobial Agents: Salicylanilides containing fluoro and trifluoromethyl groups have demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[4]
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Antihypertensive Agents: Fluoro-substituted benzimidazole derivatives, which can be synthesized from benzamide precursors, have shown nanomolar affinity for the angiotensin II type 1 (AT₁) receptor, leading to significant blood pressure reduction in hypertensive rats.
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Anticancer Agents: Benzimidazole derivatives containing a trifluoromethyl group have been explored as inhibitors of phosphoinositide 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways.[5] Furthermore, related compounds have been shown to induce ferroptosis, a form of programmed cell death, in cancer cells.
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Antiparasitic Agents: 2-(Trifluoromethyl)-benzimidazole derivatives have exhibited in vitro activity against various protozoa and helminths.[6]
The presence of the 2-fluoro and 3-trifluoromethyl substituents on the benzamide core of the title compound makes it an attractive starting material for the synthesis of novel analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic properties in these and other therapeutic areas.
Hypothetical Role as a Kinase Inhibitor Building Block
Given the prevalence of the benzamide scaffold in kinase inhibitors, 2-Fluoro-3-(trifluoromethyl)benzamide can be envisioned as a key intermediate in the synthesis of such molecules. The amide nitrogen can serve as a hydrogen bond donor, while the aromatic ring can engage in various interactions within the kinase active site. The fluoro and trifluoromethyl groups can modulate binding affinity and metabolic stability.
Caption: Conceptual role in kinase inhibitor design.
References
- 1. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZAMIDE | 207853-60-9 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-Fluoro-3-(trifluoromethyl)benzamide [myskinrecipes.com]
- 4. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors [mdpi.com]
- 6. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
